molecular formula C11H23ClN2O2 B11864449 tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11864449
M. Wt: 250.76 g/mol
InChI Key: TWALJKZSNHQOBH-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2,5-dimethylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it particularly useful in the synthesis of pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

tert-butyl 2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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